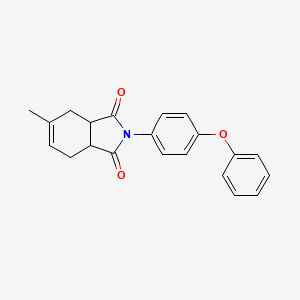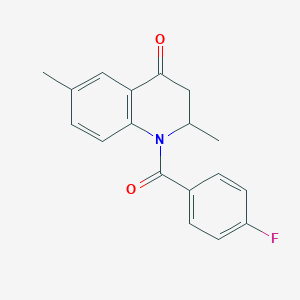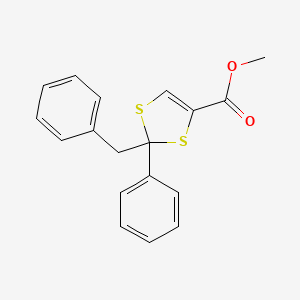![molecular formula C11H7ClN2S B12489416 [4-(3-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B12489416.png)
[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile is a heterocyclic organic compound that features a thiazole ring substituted with a 3-chlorophenyl group and an acetonitrile group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of [4-(3-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring.
Análisis De Reacciones Químicas
[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, and amines .
Aplicaciones Científicas De Investigación
[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of [4-(3-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound can inhibit the growth of microorganisms by disrupting their cellular processes. In cancer cells, it can induce apoptosis by activating specific signaling pathways .
Comparación Con Compuestos Similares
Similar compounds to [4-(3-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile include:
[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile: Similar structure but with a different position of the chlorine atom.
[4-(3-Bromophenyl)-1,3-thiazol-2-yl]acetonitrile: Similar structure but with a bromine atom instead of chlorine.
[4-(3-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile: Similar structure but with a methyl group instead of chlorine
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C11H7ClN2S |
|---|---|
Peso molecular |
234.71 g/mol |
Nombre IUPAC |
2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetonitrile |
InChI |
InChI=1S/C11H7ClN2S/c12-9-3-1-2-8(6-9)10-7-15-11(14-10)4-5-13/h1-3,6-7H,4H2 |
Clave InChI |
HNDZLHDBJXLWEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[(4-methylphenyl)sulfonyl]leucinate](/img/structure/B12489333.png)


![ethyl 5-{[(furan-2-ylcarbonyl)oxy]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B12489359.png)

![6-ethyl-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12489368.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12489377.png)
![5-{[2-(Benzyloxy)-5-bromobenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12489383.png)
![Methyl 5-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12489389.png)
![2,4-dichloro-N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]benzamide](/img/structure/B12489394.png)
![2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B12489395.png)
![Methyl [(4-cyanophenyl)sulfonyl]acetate](/img/structure/B12489401.png)
![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12489404.png)

